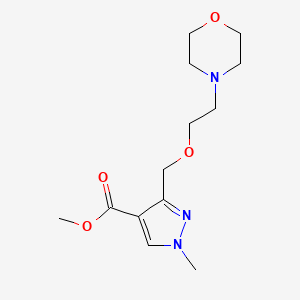![molecular formula C16H11FN4O2S B2930490 6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-43-1](/img/structure/B2930490.png)
6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of imidazo[2,1-b]thiazole derivatives . It has been highlighted in several reports as a potential antiproliferative agent . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The process starts with compound 3, which is reacted with 4-chloro-2-(methylthio)pyrimidine in the presence of cesium carbonate, palladium acetate, and triphenylphosphine in anhydrous DMF .Molecular Structure Analysis
The molecular structure of this compound includes a 3-fluorophenyl group at position 6 of the imidazo[2,1-b]thiazole and a pyrimidine ring at position 5 . The pyrimidine ring contains either an amide or sulphonamide moiety attached to a linker (ethyl or propyl) at position 2 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its antiproliferative activity . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .Scientific Research Applications
Synthesis and Anticancer Activity
The compound and its analogs have been synthesized and evaluated for anticancer activity, showing potential as chemotherapeutic agents. Studies on leukemia cells indicate that certain analogs exhibit strong cytotoxicity, suggesting their use in cancer treatment. These findings are supported by research demonstrating potent cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to the control, indicating their potential as BRAF inhibitors for cancer therapy (Karki et al., 2011); (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antituberculosis Activity
This chemical framework has also been explored for its antimicrobial properties. A series of compounds derived from it demonstrated promising antimicrobial activities, including activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial and fungal infections as well as tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Synthesis and Biological Evaluation of Derivatives
Further research into the synthesis and biological evaluation of various derivatives, including those with antimicrobial activity, has been conducted. These studies expand on the chemical versatility and potential therapeutic applications of this compound and its derivatives, providing a foundation for future drug development and research into their mechanism of action (Peterlin-Mašič et al., 2000); (Ur et al., 2004).
Immunoregulatory Antiinflammatory Agents
Research into the immunoregulatory and anti-inflammatory potential of derivatives shows promise for the development of novel treatments for inflammatory conditions. The compounds derived from this framework have been evaluated for their efficacy in models of inflammation and immunoregulation, indicating their potential utility as novel therapeutics in this area (Bender et al., 1985).
Mechanism of Action
Mode of Action
It’s known that the compound has broad-spectrum antiproliferative activity . This suggests that it may interact with its targets to inhibit cell proliferation, but the exact mechanism remains to be elucidated.
Result of Action
The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . For instance, it showed superior potency than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . This indicates that the compound can effectively inhibit cell proliferation in these cancer types.
Future Directions
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-9-6-14(20-23-9)19-15(22)13-8-24-16-18-12(7-21(13)16)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCKRNRCJNIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)





![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)






